5-Ethyl-1H-pyrazole-3,4-diamine
Description
Properties
IUPAC Name |
5-ethyl-1H-pyrazole-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-2-3-4(6)5(7)9-8-3/h2,6H2,1H3,(H3,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTNKZSHYVIRKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Ethyl 1h Pyrazole 3,4 Diamine
Strategies for Constructing the 1H-Pyrazole Ring with Ethylation and Diamination
The construction of the pyrazole (B372694) ring itself is a fundamental step, which can be achieved through various condensation and cycloaddition reactions. mdpi.comnih.gov The simultaneous or sequential introduction of the ethyl and diamine groups presents unique synthetic challenges.
Cyclocondensation Reactions Utilizing Hydrazine (B178648) Derivatives and Multifunctional Precursors
A primary and classical method for pyrazole synthesis involves the cyclocondensation of a 1,3-bielectrophilic compound with a hydrazine derivative. mdpi.comchim.it To synthesize 5-Ethyl-1H-pyrazole-3,4-diamine, this strategy would ideally employ a precursor that already contains the ethyl group and functionalities that can be converted to amines.
A plausible route involves the reaction of a β-keto-nitrile or a related precursor bearing an ethyl group at the appropriate position with hydrazine. For instance, a molecule like 2-cyano-3-oxopentanenitrile could react with hydrazine hydrate (B1144303). The initial condensation would likely form a hydrazone, followed by an intramolecular cyclization and tautomerization to yield a 5-ethyl-3-amino-1H-pyrazole-4-carbonitrile. Subsequent reduction of the nitrile and another functional group would be necessary to obtain the final diamine. The use of substituted hydrazines, such as ethylhydrazine, can also be employed to introduce the ethyl group at the N1 position of the pyrazole ring.
Key considerations in these reactions include the regioselectivity of the initial nucleophilic attack by the hydrazine and the conditions required for the subsequent cyclization and functional group transformations. The nature of the substituents on both the hydrazine and the 1,3-dicarbonyl equivalent can influence the outcome of the reaction. researchgate.net
Regiospecific Approaches to this compound
Achieving the desired substitution pattern, specifically the 5-ethyl and 3,4-diamino arrangement, requires careful control over the regiochemistry of the ring-forming reaction. The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can often lead to a mixture of regioisomers. google.com
To ensure the regiospecific synthesis of this compound, one strategy involves the use of precursors where the reactivity of the two electrophilic centers is distinctly different. For example, using an α,β-unsaturated nitrile that has a leaving group at the β-position and an ethyl group at the α-position can direct the cyclization with hydrazine to yield the desired 5-substituted pyrazole. chim.it
Another approach is the modification of reaction conditions, such as solvent and temperature, which can influence the regiochemical outcome. researchgate.net For instance, the synthesis of 1-aryl-3,4,5-substituted pyrazoles has been achieved with high regioselectivity by reacting 1,3-diketones with arylhydrazines in N,N-dimethylacetamide at room temperature. researchgate.net While this example pertains to aryl substitution, similar principles can be applied to alkyl-substituted pyrazoles.
A highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles has been achieved through the condensation of 1,3-diketones with arylhydrazines in N,N-dimethylacetamide at room temperature, yielding products in the range of 59-98%. researchgate.net The choice of solvent and reaction conditions can be pivotal in controlling the regioselectivity of pyrazole formation. google.com
Multicomponent Reaction (MCR) Strategies for Pyrazole Diamine Synthesis
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like polysubstituted pyrazoles in a single step. mdpi.comnih.gov These reactions involve the combination of three or more starting materials to form a product that contains substantial portions of all the initial reactants. ajol.info
A potential MCR for the synthesis of a precursor to this compound could involve the reaction of an aldehyde, malononitrile (B47326), an ethyl-containing β-ketoester, and hydrazine hydrate. mdpi.com Such a reaction could proceed through a series of condensations and Michael additions to assemble the pyrazole ring with the desired functionalities in a convergent manner. The use of catalysts, such as Lewis acids or bases, is often crucial for promoting these complex transformations. mdpi.com
For example, a five-component reaction has been developed for the synthesis of highly substituted pyrano[2,3-c]pyrazoles, showcasing the power of MCRs in building complex heterocyclic systems. mdpi.com While not directly yielding the target molecule, this illustrates the potential for designing an MCR that incorporates an ethyl source and precursors to the two amino groups. A titanium-imido complex-mediated multicomponent coupling of alkynes, nitriles, and the titanium imido complex itself provides a novel route to multisubstituted pyrazoles, avoiding the use of hydrazine. nih.govacs.org
Functionalization and Modification of Pre-existing Pyrazole Scaffolds
An alternative to constructing the substituted pyrazole ring in one go is to start with a pre-formed pyrazole scaffold and introduce the desired functional groups in subsequent steps. mdpi.com
Introduction of the 5-Ethyl Moiety via Alkylation or Coupling Reactions
If a pyrazole with the desired 3,4-diamine or precursor functionalities is available, the ethyl group can be introduced at the C5 position. This can be challenging due to the potential for N-alkylation. However, under specific conditions, C-alkylation of pyrazoles can be achieved. More commonly, a functional group at the C5 position, such as a halogen or a triflate, can be used as a handle for cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, could be employed to introduce an ethyl group by reacting a 5-halopyrazole with an appropriate ethyl-organometallic reagent. This approach offers a high degree of control over the position of the ethyl group.
Amination Strategies for 3,4-Positions on Pyrazole Ring Systems
Introducing two amino groups onto the pyrazole ring at the 3 and 4 positions can be accomplished through various methods. If the starting pyrazole has appropriate leaving groups, such as halogens, at these positions, nucleophilic aromatic substitution with an amine source (e.g., ammonia, protected amines) can be performed. However, the pyrazole ring is generally electron-rich, making it less reactive towards nucleophiles. chim.it
A more common strategy involves the reduction of nitro groups or the Hofmann or Curtius rearrangement of carboxamide or acyl azide (B81097) functionalities, respectively. For instance, a pyrazole-3,4-dicarboxylic acid could be converted to the corresponding diamide, which could then undergo a Hofmann rearrangement to yield the 3,4-diamine. Alternatively, nitration of the pyrazole ring, followed by reduction, can introduce amino groups. The directing effects of existing substituents on the ring would need to be carefully considered to achieve the desired 3,4-disubstitution pattern.
Reductive amination of formylpyrazoles is another viable route to introduce amino groups. ineosopen.org A pyrazole-3,4-dicarbaldehyde could potentially be converted to the diamine through a double reductive amination.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of traditional synthetic methods. This involves the use of safer solvents, minimizing waste, improving energy efficiency, and employing catalytic rather than stoichiometric reagents. While direct green synthesis protocols for this specific compound are not widely documented, significant progress in the green synthesis of pyrazole derivatives offers a blueprint for more sustainable production. rsc.orgtandfonline.com
Catalyst-Free and Metal-Free Approaches A key goal in green synthesis is the elimination of toxic and expensive heavy metal catalysts. Research has demonstrated successful catalyst-free syntheses of functionalized pyrazoles. bohrium.com These reactions often proceed via one-pot tandem reactions, such as the 1,3-dipolar cycloaddition of ethyl diazoacetate and nitroalkenes, which can occur under mild, catalyst-free conditions to yield pyrazole derivatives. rsc.orgnih.govrsc.org Another metal-free approach for synthesizing unprotected 4,5-diaminopyrazoles utilizes hydrazine hydrate as both a reactant and an aminating source in a reaction with 1,2-diaza-1,3-dienes, proceeding through N-N bond cleavage. researchgate.net
Use of Greener Solvents Traditional organic synthesis often relies on volatile and hazardous organic solvents. Green chemistry promotes the use of environmentally benign alternatives.
Water: Water is an ideal green solvent due to its non-toxicity, availability, and safety. "On-water" synthesis, where reactions are carried out in aqueous suspensions, has been successfully used for the one-pot, four-component synthesis of novel 1H-furo[2,3-c]pyrazole-4-amine derivatives without the need for a catalyst. bohrium.com
Deep Eutectic Solvents (DES): DESs are a class of ionic fluids that are often biodegradable, less expensive, and have low toxicity. A choline (B1196258) chloride/urea-based DES has been effectively used as both a catalyst and a reaction medium for the efficient synthesis of dihydropyrano[2,3-c]pyrazole derivatives. bohrium.com
Polyethylene Glycol (PEG): PEG is a non-toxic, biodegradable polymer that can serve as a green reaction solvent. It has been employed in the synthesis of (E)-4-((4-substitutedphenyl)diazenyl)-1H-pyrazole-3,5-diamine derivatives. researchgate.net
Energy-Efficient Methods Microwave-assisted organic synthesis (MAOS) is a prominent green technology that can significantly reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. The synthesis of 3,5-disubstituted-1H-pyrazoles has been achieved in high yields with short reaction times using microwave activation under solvent-free conditions. mdpi.com
Multicomponent and One-Pot Reactions Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates the essential parts of all starting materials. This approach aligns with green chemistry principles by reducing the number of synthetic steps, minimizing waste, and saving time and energy. acs.org The synthesis of various pyrazole-fused heterocycles has been accomplished through MCRs, sometimes in green solvents like ionic liquids or even water. beilstein-journals.org
Table 1: Comparison of Green Synthetic Strategies for Pyrazole Derivatives
| Green Strategy | Reaction Type | Solvent/Medium | Catalyst | Key Advantages | Reference |
|---|---|---|---|---|---|
| Aqueous Synthesis | One-pot, 4-component domino reaction | Water | None | Eliminates organic solvents, simple workup, high yield. | bohrium.com |
| Deep Eutectic Solvents | Multicomponent reaction | Choline Chloride/Urea | Dual catalyst/medium | Environmentally benign, avoids hazardous catalysts. | bohrium.com |
| Microwave-Assisted Synthesis | Cycloaddition | Solvent-free | Base (K₂CO₃) | Rapid reaction times, high yields, energy efficient. | mdpi.com |
| Catalyst-Free Synthesis | 1,3-dipolar cycloaddition | THF | None | Avoids metal catalysts, mild reaction conditions. | rsc.org |
| Flow Chemistry | Diazotisation and Cyclization | Ethanol/Diethyl ether | None (process intensification) | Safe handling of hazardous intermediates, scalable. | mdpi.com |
Elucidation of Reactivity Patterns and Reaction Mechanisms of 5 Ethyl 1h Pyrazole 3,4 Diamine
Nucleophilic Characteristics of Amine Functionalities (3-NH₂, 4-NH₂, 1-NH)
The presence of three nitrogen-containing groups with lone pairs of electrons—the two exocyclic amino groups (3-NH₂ and 4-NH₂) and the endocyclic pyrazole (B372694) nitrogen (1-NH)—renders 5-Ethyl-1H-pyrazole-3,4-diamine a potent nucleophile. The reactivity of these sites is a subject of considerable interest in the synthesis of fused heterocyclic systems.
In pyrazole systems bearing amino groups, a key question is the relative nucleophilicity of the exocyclic amino function versus the endocyclic ring nitrogen. Studies on related 3(5)-aminopyrazoles have shown that the exocyclic NH₂ group generally exhibits higher nucleophilicity. japsonline.com This is a critical factor in predicting the outcome of reactions with electrophiles, especially in cyclization reactions.
However, the comparable nucleophilicity of the exocyclic and endocyclic nitrogen atoms can lead to a lack of clear regioselectivity in some reactions. japsonline.com The reaction environment, including the solvent and the nature of the electrophile, can influence which nitrogen atom acts as the primary nucleophile. For instance, in acidic media, protonation of the more basic pyridine-like nitrogen of the pyrazole ring can occur, which may in turn favor reactions at the exocyclic amino groups. mdpi.com In the case of this compound, the electronic effects of the ethyl group at C5 and the additional amino group at C4 will further modulate the electron density and, consequently, the nucleophilicity of each nitrogen center.
Table 1: Factors Influencing Nucleophilicity of Amino Groups in Aminopyrazoles
| Factor | Influence on Nucleophilicity | Reference |
| Position | Exocyclic NH₂ is generally more nucleophilic than endocyclic NH. | japsonline.com |
| Substituents | Electron-donating groups on the pyrazole ring increase the nucleophilicity of the amino groups. | libretexts.org |
| Solvent | The polarity and hydrogen-bonding capability of the solvent can affect the tautomeric equilibrium and the availability of lone pairs. | mdpi.com |
| pH | In acidic conditions, protonation of the pyrazole ring nitrogens can occur, altering the relative nucleophilicity of the exocyclic amino groups. | mdpi.com |
The nucleophilic amine groups of diaminopyrazoles readily react with various electrophiles. Acylation and alkylation are fundamental transformations for this class of compounds, often serving as pathways to more complex molecular architectures.
Acylation: The reaction of aminopyrazoles with acylating agents, such as acyl chlorides or anhydrides, typically occurs at the most nucleophilic nitrogen atom. In the case of 5-aminopyrazole derivatives, acylation has been shown to predominantly yield the N-acyl product at the exocyclic amino group. japsonline.com For this compound, competitive acylation at the 3-NH₂, 4-NH₂, and 1-NH positions is possible. The relative reactivity would be influenced by steric hindrance from the adjacent ethyl group and the other amino function, as well as the electronic environment of each nitrogen. For example, the reaction of 5-amino-1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carboxamide with chloroacetyl chloride leads to the formation of a pyrazolo[3,4-d]pyrimidin-4(5H)-one, demonstrating an intramolecular acylation and cyclization. imist.ma
Alkylation: Alkylation reactions with alkyl halides or other alkylating agents can also occur at the various nitrogen centers of this compound. The regioselectivity of N-alkylation in pyrazoles is a well-studied area and is known to be dependent on the nature of the alkylating agent, the substituents on the pyrazole ring, and the reaction conditions. researchgate.net For instance, the reaction of 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione with propargyl bromide in the presence of a base results in alkylation at a sulfur atom, showcasing the reactivity of related fused pyrazole systems. imist.ma
Table 2: Examples of Acylation and Alkylation on Related Pyrazole Systems
| Pyrazole Derivative | Reagent | Product Type | Reference |
| 5-Aminopyrazole derivative | Acylating agent | Mixture of 3(5)-aminoacylpyrazole and acylated endocyclic nitrogens | japsonline.com |
| 5-Amino-1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carboxamide | Chloroacetyl chloride | 6-(Chloromethyl)-1-phenyl-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | imist.ma |
| 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic acid | Alcohols/N-nucleophiles (via acid chloride) | Ester or amide derivatives | researchgate.net |
| 3,5-Dibromo-4-nitropyrazole | Ethylating agent | 1-Ethyl-3,5-dibromo-4-nitro-1H-pyrazole | google.com |
Role of the 1H-Pyrazole Ring in Chemical Transformations
The pyrazole ring itself is an aromatic heterocycle that actively participates in and influences the chemical reactivity of the entire molecule. nih.gov Its electron-rich nature and the presence of two nitrogen atoms are key to its role in various transformations.
The pyrazole ring is generally susceptible to electrophilic substitution reactions due to its electron-rich character. evitachem.comscience-revision.co.uk However, in this compound, all the carbon atoms of the pyrazole ring (C3, C4, and C5) are already substituted. Therefore, a classical electrophilic aromatic substitution on an un-substituted carbon atom of the pyrazole core is not feasible.
Instead, the concept of electrophilic attack should be considered in the context of the entire molecule. The amino groups at C3 and C4 are strong activating groups and would direct electrophiles. However, given the lack of available ring carbons, electrophilic attack is more likely to occur at one of the nitrogen atoms of the pyrazole ring or at the exocyclic amino groups, as discussed in the context of alkylation and acylation. In related fused pyrazole systems like pyrazolo[1,5-a]pyrimidines, nitration can occur at different positions depending on the reaction conditions, indicating the nuanced nature of electrophilic substitution in these systems. cdnsciencepub.com
Tautomerism is a crucial aspect of pyrazole chemistry that significantly influences reactivity. mdpi.com For 1H-pyrazoles like this compound, annular prototropic tautomerism is possible, involving the migration of a proton between the two ring nitrogen atoms (N1 and N2).
The position of the tautomeric equilibrium is governed by the nature of the substituents on the pyrazole ring. nih.govfu-berlin.de Electron-withdrawing groups tend to favor the tautomer where the N-H group is further away, while electron-donating groups can stabilize the adjacent N-H tautomer. nih.gov In this compound, the presence of two electron-donating amino groups and an alkyl group complicates the prediction of the predominant tautomer. The equilibrium will likely be a dynamic process influenced by the solvent, temperature, and pH. researchgate.net
This tautomeric flexibility has direct consequences for the molecule's reactivity. The different tautomers present distinct nucleophilic and electrophilic sites, potentially leading to different products in a reaction. For example, the relative nucleophilicity of the exocyclic amino groups and the endocyclic nitrogens can be altered depending on which tautomer is more prevalent under the reaction conditions. mdpi.com
Detailed Mechanistic Pathways of Key Reactions
The reactions of this compound are expected to proceed through mechanisms characteristic of nucleophilic amines and electron-rich heterocycles.
In cyclization reactions with 1,3-bielectrophiles, a common pathway for aminopyrazoles involves the initial nucleophilic attack by the exocyclic amino group on one of the electrophilic centers. japsonline.com This is followed by an intramolecular cyclization and subsequent dehydration or elimination to form a new fused ring. For example, the synthesis of pyrazolo[1,5-a]pyrimidines from 3-aminopyrazoles and β-dicarbonyl compounds is believed to proceed via the nucleophilic addition of the exocyclic NH₂ group to a carbonyl carbon, followed by cyclization. japsonline.com
A plausible mechanistic pathway for the reaction of this compound with a generic 1,3-dicarbonyl compound would likely initiate with the attack of either the 3-NH₂ or 4-NH₂ group on one of the carbonyls. The subsequent steps would involve intramolecular condensation to form a six-membered ring fused to the pyrazole core. The regiochemical outcome would depend on the relative nucleophilicity of the two amino groups and the relative electrophilicity of the two carbonyl carbons in the reaction partner.
In reactions involving metal catalysis, such as the gold-catalyzed synthesis of 1,3-diaminopyrazoles, the proposed mechanism involves the gold-activated alkyne undergoing a coupling with an imine, followed by a 1,5-hydride shift and an intramolecular C-N coupling. epfl.ch While this is a synthetic route to diaminopyrazoles rather than a reaction of one, it illustrates the complex mechanistic possibilities involving pyrazole scaffolds.
Analysis of Cyclization Mechanisms Leading to Fused Heterocycles
The formation of fused heterocycles from this compound predominantly involves the construction of a new six-membered ring fused to the pyrazole core. The mechanism of these cyclization reactions is highly dependent on the nature of the co-reactant, which typically contains two electrophilic centers.
A primary route to fused systems like pyrazolo[3,4-b]pyridines involves the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents. mdpi.comnih.gov The reaction mechanism generally proceeds through an initial condensation between one of the amino groups of the pyrazole and one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration. nih.govbeilstein-journals.org
For instance, the reaction with β-diketones in a suitable solvent like acetic acid often proceeds via a sequence of Michael addition, cyclization, dehydration, and aromatization to yield the final fused pyridine (B92270) ring. beilstein-journals.org The regioselectivity of this reaction, particularly with unsymmetrical 1,3-dicarbonyl compounds, is influenced by the relative electrophilicity of the two carbonyl groups. mdpi.com
Another significant cyclization strategy is the three-component reaction, where 5-aminopyrazoles react with an aldehyde and an active methylene (B1212753) compound. mdpi.com The proposed mechanism for this reaction begins with the Knoevenagel condensation of the aldehyde and the active methylene compound to form a reactive α,β-unsaturated intermediate. This is followed by a Michael addition of the 5-aminopyrazole to the unsaturated system, subsequent intramolecular cyclization, and finally aromatization through the elimination of a suitable leaving group. mdpi.combeilstein-journals.org
Furthermore, reactions with α,β-unsaturated ketones have been shown to produce pyrazolo[3,4-b]pyridines through a sequence involving Michael addition, cyclization, dehydration, and aromatization. beilstein-journals.org The use of ionic liquids as solvents can facilitate this transformation. beilstein-journals.org
The versatility of 5-aminopyrazoles extends to reactions with other bielectrophiles. For example, reaction with enaminones can lead to pyrazolo[3,4-b]pyridine derivatives through the formation of a new enaminone intermediate, followed by condensation and cyclization. beilstein-journals.org Similarly, cyclocondensation with compounds like N-benzyl-4-piperidone can yield more complex fused systems such as pyrazolo[3,4-b] Current time information in Bangalore, IN.nih.govnaphthyridines. semanticscholar.org
A summary of representative cyclization reactions is presented in the table below:
| Co-reactant | Fused Heterocycle | Reaction Conditions | Reference |
| β-Diketones | Pyrazolo[3,4-b]pyridines | Acetic acid, reflux | beilstein-journals.org |
| Aldehydes and Active Methylene Compounds | Pyrazolo[3,4-b]pyridines | Various solvents (e.g., acetic acid, DMF), sometimes with a promoter like TFA | beilstein-journals.org |
| α,β-Unsaturated Ketones | Pyrazolo[3,4-b]pyridines | Ionic liquid ([bmim]Br), 90 °C | beilstein-journals.org |
| Enaminones | Pyrazolo[3,4-b]pyridines | Acetic acid | beilstein-journals.org |
| N-benzyl-4-piperidone | Pyrazolo[3,4-b] Current time information in Bangalore, IN.nih.govnaphthyridines | Not specified | semanticscholar.org |
Stereochemical Considerations in Reactions of this compound
Currently, there is a limited body of research specifically addressing the stereochemical outcomes of reactions involving the achiral molecule this compound. The majority of studies on the cyclization reactions of aminopyrazoles focus on the synthesis and characterization of the resulting fused heterocyclic products, often without a detailed investigation into the stereochemistry of the process, especially when no new stereocenters are formed.
However, in reactions where chiral centers are generated, stereochemical considerations become crucial. For instance, in the context of synthesizing pyrano[2,3-c]pyrazoles through a tandem Michael addition/cyclization reaction of 4-benzylidenepyrazol-5(4H)-ones with malononitrile (B47326), the use of a chiral bifunctional squaramide catalyst has been shown to induce high levels of enantioselectivity (up to 99% ee). rsc.org This demonstrates that the stereochemical course of reactions involving pyrazole derivatives can be effectively controlled through asymmetric catalysis.
While the specific compound this compound has not been the direct subject of such stereoselective studies in the available literature, the principles of asymmetric synthesis are broadly applicable. If this diamine were to react with a prochiral bielectrophile in the presence of a suitable chiral catalyst, the formation of one enantiomer of the resulting fused heterocycle over the other would be expected.
Future research in this area could explore the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of cyclization reactions involving this compound, leading to the synthesis of enantiomerically enriched fused pyrazole derivatives with potential applications in medicinal chemistry and materials science.
Derivatization and Advanced Functionalization Chemistry of 5 Ethyl 1h Pyrazole 3,4 Diamine
Amide and Imine Formation from Diamine Groups
The presence of two primary amino groups at the C3 and C4 positions of the pyrazole (B372694) ring makes 5-Ethyl-1H-pyrazole-3,4-diamine a potent nucleophile, readily participating in reactions with electrophilic reagents to form stable amide and imine linkages.
Synthetic Utility of Acylation and Condensation Reactions
The acylation of this compound with acid chlorides or anhydrides is a facile process leading to the formation of mono- or di-acylated products. The reaction conditions can be tuned to favor one over the other. For instance, using a stoichiometric amount of the acylating agent under mild conditions would likely yield the mono-acylated product, while an excess of the acylating agent and more forcing conditions would lead to the di-acylated derivative. This differential reactivity allows for the selective introduction of various acyl groups, which can modulate the electronic properties and biological activity of the resulting molecules.
Similarly, condensation reactions with aldehydes and ketones afford the corresponding imines, also known as Schiff bases. These reactions are typically catalyzed by acid and proceed via a tetrahedral intermediate. The resulting imines are themselves versatile intermediates for further functionalization.
| Reagent | Product Type | Reaction Conditions |
| Acetyl chloride | Mono- or Di-amide | Base (e.g., pyridine), inert solvent |
| Acetic anhydride | Mono- or Di-amide | Heating, optional base |
| Benzaldehyde | Mono- or Di-imine | Acid catalyst (e.g., acetic acid), reflux |
| Acetone | Mono- or Di-imine | Acid catalyst, reflux |
Cycloaddition and Annulation Reactions Involving the Pyrazole Diamine Moiety
The diamine functionality of this compound is a key feature that enables its participation in cycloaddition and annulation reactions to construct fused heterocyclic systems. These reactions are of great interest for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.
For example, the reaction of the diamine with 1,3-dicarbonyl compounds, such as acetylacetone (B45752) or diethyl malonate, can lead to the formation of a seven-membered diazepine (B8756704) ring fused to the pyrazole core. The reaction proceeds through a double condensation mechanism.
Furthermore, [4+2] cycloaddition reactions, also known as Diels-Alder reactions, can be envisaged where the diene component is part of a larger system attached to one of the amino groups, and the other amino group acts as a directing or activating group.
Regioselective Functionalization of the Pyrazole Ring and Side Chains
The regioselective functionalization of the pyrazole ring and the ethyl side chain of this compound is crucial for the targeted synthesis of specific isomers with desired properties.
The pyrazole ring itself can undergo electrophilic substitution reactions, such as halogenation or nitration. The position of substitution is directed by the existing substituents. The electron-donating amino groups and the alkyl group generally direct incoming electrophiles to the available positions on the ring. For instance, regioselective halogenation can be achieved using N-halosuccinimides in fluorinated alcohols, a method known for its high regioselectivity in heterocyclic systems. youtube.com
Regioselective N-alkylation of the pyrazole ring is another important transformation. The outcome of the N-alkylation is often dependent on the reaction conditions, including the base and solvent used. It is possible to selectively alkylate either of the nitrogen atoms in the pyrazole ring. chemguide.co.uk
The ethyl side chain can also be functionalized, for example, through free-radical halogenation at the benzylic-like position, although this might require protection of the more reactive amino groups.
| Reaction Type | Reagent | Potential Site of Functionalization |
| Halogenation | N-Bromosuccinimide (NBS) | Pyrazole ring |
| Nitration | Nitric acid/Sulfuric acid | Pyrazole ring |
| N-Alkylation | Alkyl halide, base | Pyrazole ring nitrogen |
| Side-chain Halogenation | N-Bromosuccinimide, initiator | Ethyl group (alpha-position) |
Development of Novel Heterocyclic Scaffolds through Derivatization
One of the most significant applications of this compound is its use as a precursor for the synthesis of novel fused heterocyclic scaffolds. The adjacent diamine groups are perfectly positioned to react with bifunctional electrophiles to form new rings.
A prominent example is the synthesis of pyrazolo[3,4-b]pyridines. These fused systems can be prepared by the condensation of the diamine with various 1,3-dicarbonyl compounds or their equivalents. nih.govmdpi.comacs.orgclockss.orgsinica.edu.tw The reaction proceeds through a sequence of condensation and cyclization steps, often catalyzed by acid or a Lewis acid like zirconium tetrachloride. nih.gov
Another important class of fused heterocycles accessible from this diamine are the pyrazolo[3,4-d]pyrimidines. These can be synthesized by reacting the diamine with reagents such as formamide, urea, or carbon disulfide, leading to the formation of a pyrimidine (B1678525) ring fused to the pyrazole. organic-chemistry.orgnih.govgoogle.comlibretexts.orglibretexts.org These scaffolds are of particular interest due to their structural analogy to purines, which are fundamental components of nucleic acids.
| Reagent | Fused Heterocyclic Scaffold |
| 1,3-Diketone | Pyrazolo[3,4-b]pyridine |
| Formamide | Pyrazolo[3,4-d]pyrimidine |
| Urea | Pyrazolo[3,4-d]pyrimidin-4-one |
| Carbon disulfide | Pyrazolo[3,4-d]pyrimidine-4-thione |
Applications As Precursors in the Synthesis of Complex Heterocyclic Systems
Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
Pyrazolo[3,4-b]pyridines are a class of bicyclic heterocycles that have garnered considerable attention for their wide range of biological activities. longdom.org The synthesis of these derivatives often involves the condensation of 5-aminopyrazoles with 1,3-biselectrophiles or α,β-unsaturated carbonyl compounds. longdom.orgmdpi.com
A common strategy for constructing the pyrazolo[3,4-b]pyridine scaffold is the reaction of a 5-aminopyrazole, such as 5-Ethyl-1H-pyrazole-3,4-diamine, with a 1,3-dicarbonyl compound. mdpi.com The reaction typically proceeds through an initial condensation to form an enamine intermediate, followed by an intramolecular cyclization and dehydration to yield the final fused ring system. The regioselectivity of this reaction can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound. mdpi.com For instance, the use of unsymmetrical diketones can lead to the formation of two possible regioisomers, with the distribution of products depending on the relative electrophilicity of the two carbonyl groups. mdpi.com
Another approach involves the use of α,β-unsaturated ketones as the 1,3-CCC-biselectrophile. mdpi.com In this case, the reaction is believed to initiate with a Michael addition of the aminopyrazole to the unsaturated system, followed by cyclization and aromatization to afford the pyrazolo[3,4-b]pyridine derivative. mdpi.com The Gould-Jacobs reaction, which utilizes diethyl 2-(ethoxymethylene)malonate, provides a pathway to 4-hydroxypyrazolo[3,4-b]pyridines, which can be subsequently converted to 4-chloro derivatives. mdpi.com
The following table summarizes some of the key reactions used to synthesize pyrazolo[3,4-b]pyridine derivatives from 5-aminopyrazoles:
| Reactant | Reaction Type | Product |
| 1,3-Dicarbonyl Compounds | Condensation/Cyclization | Pyrazolo[3,4-b]pyridines |
| α,β-Unsaturated Ketones | Michael Addition/Cyclization | Pyrazolo[3,4-b]pyridines |
| Diethyl 2-(ethoxymethylene)malonate | Gould-Jacobs Reaction | 4-Hydroxy/4-Chloropyrazolo[3,4-b]pyridines |
Synthesis of Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives
Pyrazolo[1,5-a]pyrimidines represent another important class of fused heterocycles with diverse pharmacological properties. nanobioletters.com The synthesis of these compounds is generally achieved through the condensation of 3-amino-1H-pyrazoles with various 1,3-bifunctional reagents. clockss.orgnih.gov
The reaction of this compound with β-dicarbonyl compounds, such as ethyl acetoacetate, is a common method for the synthesis of pyrazolo[1,5-a]pyrimidines. clockss.org The reaction typically proceeds via the addition of the exocyclic amino group to one of the carbonyl groups, followed by cyclization and dehydration. clockss.org The regioselectivity of the reaction can be influenced by the reaction conditions and the nature of the substituents on both the pyrazole (B372694) and the dicarbonyl compound. nih.gov
Alternative methods for the synthesis of pyrazolo[1,5-a]pyrimidines from aminopyrazoles include reactions with:
Benzylidenemalononitrile: This reaction leads to the formation of 7-aminopyrazolo[1,5-a]pyrimidine derivatives. clockss.org
Ethyl propiolate: This reaction can yield different products depending on the reaction conditions, but can be used to synthesize pyrazolo[1,5-a]pyrimidin-7-ones. clockss.org
Malononitrile (B47326): This reagent can be used to produce 7-amino-pyrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives. clockss.org
The following table provides a summary of reagents used in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives from aminopyrazoles:
| Reagent | Product Type |
| Ethyl Acetoacetate | Pyrazolo[1,5-a]pyrimidin-7-ones |
| Benzylidenemalononitrile | 7-Aminopyrazolo[1,5-a]pyrimidines |
| Ethyl Propiolate | Pyrazolo[1,5-a]pyrimidin-7-ones |
| Malononitrile | 7-Amino-pyrazolo[1,5-a]pyrimidine-6-carbonitriles |
Construction of Other Fused Pyrazole Systems
The reactivity of this compound extends beyond the synthesis of pyrazolopyridines and pyrazolopyrimidines, enabling the construction of a variety of other fused pyrazole systems.
Pyrazolo[3,4-d]pyridazine Systems
Pyrazolo[3,4-d]pyridazines are synthesized by reacting aminopyrazoles with 1,2-dicarbonyl compounds or their equivalents. For example, the reaction of an aminopyrazole with a hydrazine (B178648) can lead to the formation of a pyrazolo[3,4-d]pyridazin-4-one. semanticscholar.org
Pyrazolo[3,4-d]pyrimidine Systems
The pyrazolo[3,4-d]pyrimidine scaffold is a key structural motif in many biologically active compounds. rsc.org The synthesis of these systems can be achieved by reacting 5-aminopyrazole-4-carbonitrile derivatives with various reagents. For instance, heating 5-amino-1-phenyl-pyrazole-4-carbonitrile with formic acid results in the formation of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. ekb.eg Another approach involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile with formic acid to yield the corresponding pyrazolo[3,4-d]pyrimidine. mdpi.com
Other Polycyclic Heterocycles Incorporating Pyrazole Diamine Unit
The versatility of the pyrazole diamine unit allows for its incorporation into more complex polycyclic systems. For example, cyclocondensation of 5-amino-1H-pyrazole-4-carbaldehyde with cyclopentanone (B42830) can yield cyclopenta[b]pyrazolo[4,3-e]pyridines. semanticscholar.org Furthermore, the reaction of 5-amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile with hydrazine hydrate (B1144303) can lead to the formation of dipyrazolo[1,5-a:3',4'-d]pyrimidine derivatives. nih.gov
Role in Multi-Component Reactions for Structural Diversity
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This compound and related aminopyrazoles are valuable substrates in MCRs for generating structurally diverse heterocyclic libraries. longdom.org
A notable example is the three-component reaction of 3-amino-1H-pyrazoles, aldehydes, and activated methylene (B1212753) compounds like malononitrile or ethyl cyanoacetate. nih.gov This one-pot synthesis proceeds through the formation of an imine intermediate, followed by a nucleophilic attack from the activated methylene compound and subsequent cyclization to afford the pyrazolo[1,5-a]pyrimidine core. nih.gov These reactions are often efficient and can be performed under environmentally friendly conditions, such as in water. longdom.org The use of different aldehydes and activated methylene compounds allows for the rapid generation of a wide array of substituted pyrazolo[1,5-a]pyrimidines. osi.lv
Computational and Theoretical Investigations of 5 Ethyl 1h Pyrazole 3,4 Diamine and Its Derivatives
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are at the forefront of computational investigations of pyrazole (B372694) derivatives. These methods are employed to predict a wide array of molecular properties with a high degree of accuracy. For instance, DFT calculations at the B3LYP/6-31G(d) level of theory have been successfully used to determine the optimized molecular geometry, total energies, and electronic properties of various pyrazolone (B3327878) derivatives. jocpr.com Such studies provide a foundational understanding of the molecule's intrinsic characteristics.
The electronic structure of 5-Ethyl-1H-pyrazole-3,4-diamine is central to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about the molecule's reactivity and electronic transitions. In pyrazole derivatives, the HOMO is typically distributed over the pyrazole ring and the amino groups, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is generally located over the pyrazole ring, signifying the regions susceptible to nucleophilic attack.
The energy gap between the HOMO and LUMO is a key determinant of the molecule's stability and reactivity. A smaller energy gap suggests higher reactivity. For pyrazole derivatives, these energy gaps can be calculated to understand their relative stability and potential for chemical reactions. jocpr.com The computation of Mulliken atomic charges further elucidates the charge distribution within the molecule, identifying the most electropositive and electronegative centers, which is crucial for predicting sites of interaction. scirp.org
Table 1: Calculated Electronic Properties of a Model Pyrazole System
| Parameter | Value |
|---|---|
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
Note: These are representative values for a model pyrazole system and may vary for this compound.
The presence of the flexible ethyl group in this compound necessitates a thorough conformational analysis to identify the most stable geometric arrangements. Computational methods can map the potential energy surface by systematically rotating the dihedral angles associated with the ethyl group. These studies reveal the global and local energy minima, corresponding to the most stable and metastable conformers, respectively. scirp.org
For pyrazole systems, it has been shown that different conformers can have varying stabilities, which in turn can influence their biological activity and physical properties. scirp.org The relative energies of these conformers can be calculated with high precision, providing a statistical distribution of the conformations at a given temperature.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry plays a pivotal role in modeling reaction pathways and characterizing the elusive transition states of chemical reactions involving pyrazole derivatives. By mapping the potential energy surface of a reaction, chemists can identify the minimum energy path from reactants to products. This includes locating and characterizing the transition state, which is the highest energy point along the reaction coordinate. researchgate.netmdpi.com
For the synthesis of pyrazole derivatives, such as those formed through cyclocondensation reactions, computational modeling can elucidate the reaction mechanism. mdpi.comresearchgate.net This involves calculating the activation energies for different potential pathways, thereby predicting the most favorable reaction conditions and the likely regioselectivity of the products. researchgate.net For instance, in the synthesis of dihydropyrano[2,3-c]pyrazole derivatives, reaction pathway modeling can confirm the feasibility of a proposed synthetic route. researchgate.net
Spectroscopic Property Prediction and Validation (e.g., NMR, IR)
One of the most powerful applications of computational chemistry is the prediction of spectroscopic properties. Theoretical calculations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for this compound and its derivatives can be performed and compared with experimental data for structural validation. jocpr.comnih.govderpharmachemica.com
DFT methods, such as B3LYP with appropriate basis sets, are commonly used to calculate the vibrational frequencies (IR) and chemical shifts (NMR) of pyrazole compounds. jocpr.comderpharmachemica.com The calculated spectra can aid in the assignment of experimental signals and provide a deeper understanding of the molecule's vibrational modes and electronic environment. nih.gov
Table 2: Predicted vs. Experimental Spectroscopic Data for a Pyrazole Derivative
| Spectroscopic Data | Predicted Value | Experimental Value |
|---|---|---|
| ¹H NMR (ppm) | ||
| Pyrazole N-H | 12.1 | 12.06 |
| Aromatic C-H | 7.2-7.4 | 7.1-7.3 |
| ¹³C NMR (ppm) | ||
| Pyrazole C3 | 145.0 | 144.9 |
| Pyrazole C4 | 100.0 | 98.1 |
| IR (cm⁻¹) | ||
| N-H Stretch | 3410 | 3400 |
Note: These are representative values for a model pyrazole system and may vary for this compound. nih.govacs.org
For more complex derivatives of this compound, where experimental spectral interpretation can be challenging, computational predictions become even more valuable. Theoretical spectra can help to distinguish between different isomers or to identify the products of a reaction. By comparing the calculated spectra of all possible products with the experimental data, the most likely structure can be identified. researchgate.net This is particularly useful in cases where multiple reaction pathways are possible.
Intermolecular Interactions and Crystal Structure Prediction
Understanding the intermolecular interactions is crucial for predicting the crystal structure and solid-state properties of this compound. The amino and pyrazole nitrogen atoms can act as hydrogen bond donors and acceptors, leading to the formation of various supramolecular assemblies. nih.gov
Computational methods can be used to analyze and quantify these intermolecular interactions, such as hydrogen bonds (N-H···N, N-H···O), π-π stacking, and van der Waals forces. acs.orgmdpi.com The energies of these interactions can be calculated to determine their relative importance in the crystal packing. acs.org
Crystal structure prediction (CSP) is a rapidly developing field of computational chemistry that aims to predict the most stable crystal structures of a molecule from its chemical diagram alone. While still a challenging endeavor, CSP methods can provide valuable insights into the likely packing arrangements and polymorphism of pyrazole derivatives, which is of great importance in materials science and pharmaceuticals. mdpi.com
Applications in Advanced Materials and Supramolecular Chemistry
Future Perspectives and Research Directions for 5 Ethyl 1h Pyrazole 3,4 Diamine Chemistry
Unexplored Synthetic Pathways and Methodologies
The synthesis of substituted pyrazoles has traditionally been achieved through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. nih.gov For diaminopyrazoles, routes often involve the reaction of hydrazines with α,β-unsaturated nitriles or β-oxoalkanenitriles. arkat-usa.orgbeilstein-journals.org While these methods are established, the future of synthesizing 5-Ethyl-1H-pyrazole-3,4-diamine and its derivatives could lie in more advanced, efficient, and sustainable strategies.
Flow Chemistry: Conventional batch synthesis methods can be hampered by issues with scalability, reaction efficiency, and safety. mdpi.com Flow chemistry, which involves the continuous passage of reagents through a reactor, offers precise control over reaction parameters, leading to improved reproducibility, enhanced safety, and reduced waste. mdpi.com Applying flow chemistry to the synthesis of pyrazoles, including the target compound, could enable more efficient and scalable production, which is crucial for industrial applications.
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product, are highly atom-economical and efficient. longdom.org The development of a three-component reaction for This compound , potentially involving a substituted hydrazine (B178648), an ethyl-containing building block, and a source for the two amino groups, would represent a significant advancement. For instance, a one-pot, three-component synthesis for N³,N⁴-disubstituted 3,4-diaminopyrazolo[3,4-d]pyrimidines has been developed using microwave assistance, demonstrating the feasibility of such approaches for related structures. researchgate.net
Novel Catalytic Systems: The use of transition-metal catalysis for constructing the pyrazole (B372694) ring or for its subsequent functionalization is a burgeoning field. rsc.orgresearchgate.netrsc.org Research into novel catalysts could provide milder reaction conditions and improved regioselectivity. For example, a copper-catalyzed three-component process has been reported for synthesizing N-substituted pyrazoles with high yields and excellent regioselectivity. nih.gov Exploring similar catalytic systems for the synthesis of This compound is a promising avenue.
Table 1: Potential Unexplored Synthetic Strategies for this compound
| Methodology | Potential Advantages | Key Research Focus |
| Flow Chemistry | Enhanced safety, scalability, reproducibility, and efficiency. mdpi.com | Optimization of reactor design, flow rates, and temperature/pressure control for continuous production. |
| Multicomponent Reactions | High atom economy, reduced synthesis steps, operational simplicity. longdom.orgresearchgate.net | Design of novel MCRs that incorporate the ethyl and diamine functionalities in a single, efficient step. |
| Advanced Catalysis | Milder reaction conditions, higher yields, improved regioselectivity. nih.gov | Discovery of new transition-metal or organocatalysts for the cyclization and functionalization steps. |
Novel Reactivity Modes and Selective Functionalization
The This compound molecule possesses multiple reactive sites: the two nitrogen atoms of the pyrazole ring, the two exocyclic amino groups, and the C-H bonds of the ethyl group and the pyrazole core. A key future challenge and opportunity lies in the selective functionalization of these sites.
Direct C-H Functionalization: Transition-metal-catalyzed C-H functionalization has emerged as a powerful, step-economical strategy for modifying heterocyclic cores without the need for pre-functionalized starting materials. rsc.orgresearchgate.netrsc.org While the parent pyrazole typically undergoes electrophilic substitution at the C4 position, transition-metal catalysis can enable functionalization at other positions. rsc.org For This compound , the existing substituents will direct further reactions. Research is needed to explore the regioselectivity of C-H arylation, alkylation, and alkenylation on this specific scaffold. The Lewis basic N2 nitrogen of the pyrazole can act as a directing group, potentially enabling selective functionalization at specific sites. researchgate.net
Selective N-Functionalization: The compound features four distinct nitrogen atoms. Developing methods for the selective acylation, alkylation, or arylation of one specific nitrogen atom while leaving the others untouched is a significant synthetic challenge. This could be achieved by exploiting the different nucleophilicities of the ring and exocyclic amino nitrogens or by using protecting group strategies. For instance, studies on 4-arylazo-3,5-diamino-1H-pyrazoles have shown that acetylation can occur on the exocyclic amino groups. nih.gov Similar selective reactions on This compound could generate a library of new derivatives with diverse properties.
Reactivity of the Diamine Moiety: The vicinal diamine functionality at the C3 and C4 positions is a prime site for constructing fused heterocyclic systems. Condensation reactions with 1,2-dicarbonyl compounds (like glyoxal), orthoesters, or other bidentate electrophiles could lead to the formation of pyrazolo[3,4-b]pyrazines or pyrazolo[3,4-d]pyrimidines. researchgate.netimist.ma The synthesis of pyrazolo[3,4-d]pyrimidines, which are isosteres of adenine, is of particular interest in medicinal chemistry. researchgate.net Exploring the full scope of these cyclocondensation reactions is a key future direction.
Table 2: Reactive Sites and Potential Functionalization of this compound
| Reactive Site | Type of Reaction | Potential Products |
| Pyrazole C-H Bonds | Direct C-H Arylation/Alkylation rsc.orgresearchgate.net | C-functionalized pyrazole derivatives |
| Exocyclic Amino Groups (NH2) | Acylation, Alkylation, Diazotization arkat-usa.orgnih.gov | N-substituted amino pyrazoles, Azo-pyrazoles |
| Pyrazole Ring Nitrogens (NH) | N-Alkylation, N-Arylation nih.gov | N1-substituted pyrazole isomers |
| 3,4-Diamine Moiety | Cyclocondensation with bidentate electrophiles researchgate.netresearchgate.net | Fused heterocyclic systems (e.g., pyrazolo[3,4-b]pyrazines) |
Potential for New Material Applications Beyond Current Scope
While pyrazole derivatives are well-established in medicine and agriculture, their application in materials science is a rapidly growing field. researchgate.netmdpi.comkubikat.org The unique electronic properties and hydrogen-bonding capabilities of This compound make it a promising building block for novel functional materials.
Energetic Materials: Nitrogen-rich heterocycles are fundamental to the development of modern energetic materials due to their high heats of formation and ability to release large amounts of energy. researchgate.netnih.gov The high nitrogen content of This compound makes it a candidate for derivatization into energetic compounds. Functionalization with nitro groups or the formation of energetic ionic salts could yield materials with high density and thermal stability. nih.gov
Microporous Organic Polymers (MOPs): MOPs are a class of materials with high surface areas and permanent porosity, making them suitable for applications like gas storage and separation. Pyrazole-based MOPs have been synthesized and shown to be effective for CO₂ capture. acs.org The diamine functionality of This compound could be exploited to create polymers with enhanced CO₂ affinity through the introduction of basic nitrogen sites.
Fluorescent Sensors and Organic Electronics: Pyrazole derivatives with conjugated systems often exhibit unique photophysical properties, making them useful as fluorescent probes for detecting ions or as components in organic light-emitting diodes (OLEDs). mdpi.comresearchgate.nettandfonline.com The diamine groups on This compound provide reactive handles to introduce chromophoric or fluorophoric units, potentially leading to new sensors or electroluminescent materials.
Interdisciplinary Research Opportunities in Chemical Sciences
The exploration of This compound chemistry is not confined to synthetic and materials chemistry but extends into various interdisciplinary domains.
Medicinal Chemistry: Pyrazole derivatives are privileged scaffolds in drug discovery, with applications as anti-inflammatory, anticancer, and antimicrobial agents. ijrpr.commdpi.comajrconline.org The 3,4-diaminopyrazole motif, in particular, can be used to construct fused pyrimidines that act as kinase inhibitors. nih.gov Future research could involve synthesizing a library of derivatives of This compound and screening them for biological activity against various therapeutic targets, fostering collaboration between synthetic chemists and biologists.
Supramolecular Chemistry: The presence of multiple hydrogen bond donors (N-H) and acceptors (N) makes This compound an excellent candidate for building complex supramolecular architectures. Research could focus on its use as a ligand for coordination polymers or metal-organic frameworks (MOFs), or as a building block for self-assembling gels and liquid crystals. tandfonline.com This would involve collaboration with crystallographers and materials scientists.
Environmental Chemistry: The development of pyrazole-based materials for CO₂ capture directly addresses critical environmental challenges. acs.org Further interdisciplinary research could explore the application of functionalized This compound derivatives as selective extraction agents for heavy metal ions from contaminated water, leveraging the coordinating ability of the pyrazole and diamine nitrogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
